Enzymatic Reactivity of Tos-Ala-OPPy vs. Alternative Substrates with Human Leukocyte Elastase
The N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole (Tos-Ala-OPPy) demonstrates superior reactivity toward human leukocyte elastase (HLE) compared to related substrates. In a direct head-to-head kinetic study, Tos-Ala-OPPy was found to be the most reactive substrate among Tos-Ala-ONp, Cbz-Ala-OPPy, and Cbz-Ala-ONp [1]. In the presence of decanol, the catalytic efficiency of Tos-Ala-OPPy hydrolysis approaches the diffusion-controlled limit [2].
| Evidence Dimension | Enzymatic catalytic efficiency (kcat/KM) for HLE-catalyzed hydrolysis |
|---|---|
| Target Compound Data | Tos-Ala-OPPy: kcat/KM ≈ 10⁷ M⁻¹ s⁻¹ (with decanol) |
| Comparator Or Baseline | Tos-Ala-ONp, Cbz-Ala-OPPy, Cbz-Ala-ONp: lower reactivity (exact values not provided in abstract but ranked as less reactive) |
| Quantified Difference | Tos-Ala-OPPy is the most reactive substrate; with decanol, kcat/KM reaches 10⁷ M⁻¹ s⁻¹, near the diffusion-controlled limit |
| Conditions | HLE-catalyzed hydrolysis in solution at pH 7.4; decanol added as accelerator |
Why This Matters
For diagnostic reagent formulation, selecting the substrate with the highest enzymatic turnover ensures rapid color development and maximizes assay sensitivity.
- [1] Jackson, D. S., et al. (1995). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Archives of Biochemistry and Biophysics, 323(1), 108-114. DOI: 10.1006/abbi.1995.0015 View Source
- [2] Jackson, D. S., et al. (1995). The presence of decanol accelerates the enzymatic hydrolysis of Tos-Ala-OPPy with a kcat/KM = 10⁷ M⁻¹ s⁻¹, which is close to the diffusion-controlled limit. View Source
